molecular formula C32H46O7 B12110199 Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate

Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate

Cat. No.: B12110199
M. Wt: 542.7 g/mol
InChI Key: MOGCKMACSLYDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate is a synthetic triterpenoid derivative characterized by a cyclopenta[a]phenanthrene core with multiple functional groups, including a 15-hydroxy group, three oxo groups (at positions 3, 7, and 11), and five methyl substituents (positions 4, 4, 10, 13, 14). The ethyl ester and 2-methyl-4-oxoheptanoate side chain further distinguish its structure.

Properties

Molecular Formula

C32H46O7

Molecular Weight

542.7 g/mol

IUPAC Name

ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate

InChI

InChI=1S/C32H46O7/c1-9-39-28(38)18(3)13-19(33)12-17(2)20-14-25(37)32(8)27-21(34)15-23-29(4,5)24(36)10-11-30(23,6)26(27)22(35)16-31(20,32)7/h17-18,20,23,25,37H,9-16H2,1-8H3

InChI Key

MOGCKMACSLYDKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(=O)CC(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate involves multiple steps and specific reaction conditionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions involving halogens or other nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of diseases related to inflammation and cancer. In industry, it may be used as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C₃₀H₄₄O₈ 15-hydroxy; 4,4,10,13,14-pentamethyl; 3,7,11-trioxo; ethyl ester High oxidation state; ester side chain with 2-methyl-4-oxoheptanoate
Methyl (4R)-4-((10R,13R,17R)-4,4,10,13-tetramethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate C₂₈H₄₄O₃ 3-oxo; 4,4,10,13-tetramethyl; methyl ester Reduced oxidation state; shorter side chain
Ganoderic Acid DM C₃₀H₄₄O₇ 4,4,10,13,14-pentamethyl; 3,7-dioxo; hept-2-enoic acid chain Unsaturated side chain; antiproliferative activity in breast cancer cells
Resinacein S C₃₀H₄₄O₈ 3,7-dihydroxy; 4,4,10,13,14-pentamethyl; 11,15-dioxo; 3-hydroxy-2-methyl-4-oxoheptanoic acid Dual hydroxylation; modulates lipid metabolism in NAFLD

Data Tables for Comparative Analysis

Table 2: Physicochemical and Analytical Data

Compound Name Melting Point (°C) Purity (NMR) Key Spectral Data (¹H NMR δ, ppm) Reference
Target Compound Not reported Not reported Expected peaks: 1.2–1.4 (ester CH₃), 2.1–2.5 (oxo groups)
Compound 9 () 124.2–126.1 >95% δ 0.68 (s, 3H, CH₃), δ 2.08 (s, 3H, CH₃CO)
Resinacein S Not reported >99% δ 3.45 (m, H-3), δ 4.12 (d, J=6.5 Hz, H-7)

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